molecular formula C13H14N2O B14905912 n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide

n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide

Cat. No.: B14905912
M. Wt: 214.26 g/mol
InChI Key: SFJZTOUXTLNPHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Ethynyl Group: The ethynyl group is usually introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the ethynyl-substituted aniline and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the amide nitrogen are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and ethynyl groups contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((3-ethynylphenyl)amino)acetamide
  • n-Cyclopropyl-2-((3-ethynylphenyl)amino)ethanol
  • n-Cyclopropyl-2-((3-ethynylphenyl)amino)propionamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropyl and ethynyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-cyclopropyl-2-(3-ethynylanilino)acetamide

InChI

InChI=1S/C13H14N2O/c1-2-10-4-3-5-12(8-10)14-9-13(16)15-11-6-7-11/h1,3-5,8,11,14H,6-7,9H2,(H,15,16)

InChI Key

SFJZTOUXTLNPHY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC(=O)NC2CC2

Origin of Product

United States

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